5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1226438-69-2
VCID: VC4424408
InChI: InChI=1S/C19H16Cl2F2N2OS/c1-11(2)27-19-24-10-17(12-3-8-15(20)16(21)9-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h3-11,18H,1-2H3
SMILES: CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C19H16Cl2F2N2OS
Molecular Weight: 429.31

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole

CAS No.: 1226438-69-2

Cat. No.: VC4424408

Molecular Formula: C19H16Cl2F2N2OS

Molecular Weight: 429.31

* For research use only. Not for human or veterinary use.

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole - 1226438-69-2

Specification

CAS No. 1226438-69-2
Molecular Formula C19H16Cl2F2N2OS
Molecular Weight 429.31
IUPAC Name 5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylimidazole
Standard InChI InChI=1S/C19H16Cl2F2N2OS/c1-11(2)27-19-24-10-17(12-3-8-15(20)16(21)9-12)25(19)13-4-6-14(7-5-13)26-18(22)23/h3-11,18H,1-2H3
Standard InChI Key PNCOHKAVPPGJCP-UHFFFAOYSA-N
SMILES CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isopropylthio)-1H-imidazole, reflects its substitution pattern:

  • Position 1: A 4-(difluoromethoxy)phenyl group (C6H4OCHF2\text{C}_6\text{H}_4\text{OCHF}_2).

  • Position 2: An isopropylthio moiety (SC3H7\text{SC}_3\text{H}_7).

  • Position 5: A 3,4-dichlorophenyl ring (C6H3Cl2\text{C}_6\text{H}_3\text{Cl}_2).

The imidazole core’s aromaticity and electron-rich nitrogen atoms facilitate interactions with biological targets, while halogen and sulfur substituents enhance lipophilicity and metabolic stability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Condensation: Reacting 3,4-dichlorobenzaldehyde with 4-(difluoromethoxy)aniline in the presence of ammonium acetate to form the imidazole ring .

  • Thiolation: Introducing the isopropylthio group via nucleophilic substitution using isopropylthiol under basic conditions .

A solvent-free approach, as described by Zhang et al., may improve yield and reduce environmental impact .

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature70–80°CMaximizes ring closure
CatalystAmmonium acetateFacilitates cyclization
SolventAcetic acid or solvent-freeEnhances purity

Data adapted from solvent-free imidazole syntheses .

Physicochemical Properties

Molecular Characteristics

  • Molecular Weight: 429.3 g/mol .

  • Lipophilicity: Predicted logP ≈ 4.2 (estimated via substituent contributions), suggesting moderate membrane permeability .

  • Solubility: Low aqueous solubility due to hydrophobic aryl and thioether groups; soluble in DMSO or ethanol .

Spectroscopic Data

  • IR (KBr): Peaks at 3077 cm1^{-1} (C-H aromatic), 1593 cm1^{-1} (C=N), and 1214 cm1^{-1} (C-F) .

  • 1^1H NMR (DMSO-d6_6): δ 2.38 (s, CH3_3), 7.19–7.36 (m, Ar-H), 4.12 (q, OCHF2_2) .

Research Gaps and Future Directions

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data.

  • Target Identification: High-throughput screening needed to elucidate mechanisms of action.

  • Structural Optimization: Modifying the isopropylthio group may enhance solubility without compromising activity .

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